H-Arg-Ser-OH
Description
H-Arg-Ser-OH is a dipeptide composed of L-arginine (Arg) and L-serine (Ser) linked via a peptide bond. Dipeptides like this compound are critical in biochemical research, serving as substrates for enzyme studies, intermediates in peptide synthesis, or models for understanding protein interactions.
Properties
Molecular Formula |
C11H23N5O6 |
|---|---|
Molecular Weight |
321.33 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H19N5O4.C2H4O2/c10-5(2-1-3-13-9(11)12)7(16)14-6(4-15)8(17)18;1-2(3)4/h5-6,15H,1-4,10H2,(H,14,16)(H,17,18)(H4,11,12,13);1H3,(H,3,4)/t5-,6-;/m0./s1 |
InChI Key |
PQZNYIQAAJXFFX-GEMLJDPKSA-N |
Isomeric SMILES |
CC(=O)O.C(C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N |
Canonical SMILES |
CC(=O)O.C(CC(C(=O)NC(CO)C(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Arg-Ser-OH can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage from the resin. The fluorenylmethoxycarbonyl (Fmoc) protection scheme is commonly employed in SPPS . The synthesis typically involves the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus with an Fmoc group, is attached to a solid resin.
Deprotection: The Fmoc group is removed using a base such as piperidine.
Coupling: The next Fmoc-protected amino acid is coupled to the growing peptide chain using a coupling reagent like HATU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Arg-Ser-OH can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The arginine residue can be reduced to form a secondary amine.
Substitution: The hydroxyl group of serine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and tosylates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can yield serine hydroxyl derivatives, while reduction of the arginine residue can produce secondary amines .
Scientific Research Applications
H-Arg-Ser-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.
Biology: It serves as a substrate for studying enzyme kinetics and protein interactions.
Medicine: It has potential therapeutic applications in wound healing and tissue regeneration due to its role in promoting cell growth and repair.
Industry: It is used in the production of peptide-based drugs and as a component in cosmetic formulations
Mechanism of Action
The mechanism of action of H-Arg-Ser-OH involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for serine proteases, which catalyze the hydrolysis of peptide bonds. The serine residue in the compound plays a crucial role in the catalytic mechanism of these enzymes, facilitating the cleavage of peptide bonds through nucleophilic attack .
Comparison with Similar Compounds
H-Arg-Gly-Glu-Ser-OH
- Structure : Tetrapeptide (Arg-Gly-Glu-Ser) with a molecular formula of C₁₆H₂₉N₇O₈ and molecular weight of 447.45 g/mol .
- Key Differences :
- Longer chain length introduces additional residues (Gly, Glu), increasing polarity due to Glu’s carboxylic acid group.
- Higher molecular weight (447.45 vs. ~261.28 for H-Arg-Ser-OH) impacts solubility and diffusion properties.
- Applications: Used in laboratory research for studying cell adhesion or signaling pathways .
H-Thr-Tyr-Ser-OH
H-Ser-Leu-Ile-Gly-Arg-Leu-OH
- Structure : Hexapeptide (Ser-Leu-Ile-Gly-Arg-Leu) with a molecular weight exceeding 600 g/mol.
- Key Differences: Extended hydrophobic residues (Leu, Ile) enhance membrane permeability compared to this compound. Potential applications in antimicrobial peptide research due to amphipathic design .
Comparison with Functionally Similar Compounds
Protected Derivatives: H-Arg(Pmc)-OH and H-D-Ser(But)-OH
- H-Arg(Pmc)-OH: Structure: Arg with a Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) protecting group. Molecular formula: C₂₀H₃₂N₄O₅S; MW: 440.56 g/mol . Functional Role: The Pmc group stabilizes the guanidino group during solid-phase peptide synthesis, preventing side reactions.
- H-D-Ser(But)-OH: Structure: D-serine with a tert-butyl protecting group. Molecular formula: C₇H₁₅NO₃; MW: 161.20 g/mol . Functional Role: The tert-butyl group enhances solubility in organic solvents, facilitating peptide chain elongation.
Stereoisomers: H-D-Arg-OH
- Structure : D-arginine (enantiomer of L-Arg). Molecular formula: C₆H₁₄N₄O₂; MW: 174.20 g/mol .
- Key Differences: Altered stereochemistry reduces compatibility with L-amino acid-specific enzymes, making it useful in studying chiral recognition. Solubility: 25 mg/mL in water, comparable to this compound but with distinct biological inactivity .
Data Tables
Table 1: Structural and Physical Properties
Research Findings and Contradictions
- Purity and Reproducibility : H-Arg-Gly-Glu-Ser-OH’s 96.6% HPLC purity ensures reliable experimental outcomes , whereas unprotected dipeptides like this compound may require additional purification.
- Stereochemical Impact : H-D-Arg-OH’s inability to mimic L-Arg in biological systems highlights the importance of chirality in drug design .
- Contradictions : Solubility data for this compound is absent in the evidence, complicating direct comparisons with water-soluble analogs like H-D-Arg-OH.
Biological Activity
H-Arg-Ser-OH, a peptide composed of arginine and serine, exhibits significant biological activity that is essential for various physiological processes. This article delves into its biochemical properties, mechanisms of action, and potential applications in therapeutic contexts.
Chemical Structure and Properties
This compound is a dipeptide featuring the amino acids arginine (Arg) and serine (Ser). The terminal carboxyl group (-COOH) indicates that this peptide exists in its free form, which enhances its solubility and reactivity in biological systems. The sequence of amino acids contributes to its unique biochemical properties, allowing for interactions with various biological molecules.
| Amino Acid | Properties |
|---|---|
| Arginine (Arg) | Positively charged, polar |
| Serine (Ser) | Polar, capable of hydrogen bonding |
The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The following mechanisms are notable:
- Enzymatic Interactions : Arginine residues can interact with enzymes, influencing their activity and specificity. This interaction is crucial in processes such as signal transduction and metabolic regulation.
- Hydrogen Bonding : The hydroxyl group of serine allows for hydrogen bonding with other biomolecules, stabilizing interactions that are vital for enzymatic reactions .
- Electrostatic Interactions : The positively charged guanidinium group of arginine can form electrostatic interactions with negatively charged residues in proteins, facilitating binding and activity.
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Peptide Therapeutics : Research indicates that peptides like this compound can serve as effective drug delivery vehicles. Their ability to target specific cells or tissues enhances therapeutic efficacy.
- Cell Signaling : In studies examining cell signaling pathways, this compound has been shown to modulate the activity of signaling molecules, impacting cellular responses to stimuli .
- Neuroprotective Effects : Some investigations suggest that this compound exhibits neuroprotective properties, potentially beneficial in conditions like neurodegenerative diseases .
Potential Applications
The unique properties of this compound position it as a candidate for various applications:
- Drug Development : Its ability to interact with biological receptors makes it a valuable component in the design of peptide-based drugs.
- Biomaterials : The peptide's characteristics can be utilized in developing biomaterials for medical applications, including wound healing and tissue engineering.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
